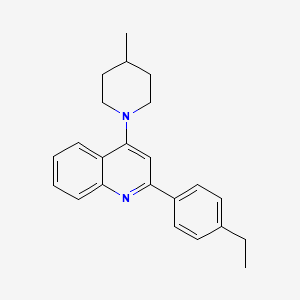

2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline

Description

Properties

CAS No. |

853330-84-4 |

|---|---|

Molecular Formula |

C23H26N2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-4-(4-methylpiperidin-1-yl)quinoline |

InChI |

InChI=1S/C23H26N2/c1-3-18-8-10-19(11-9-18)22-16-23(25-14-12-17(2)13-15-25)20-6-4-5-7-21(20)24-22/h4-11,16-17H,3,12-15H2,1-2H3 |

InChI Key |

ITPLTUPQGWZMTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCC(CC4)C |

Origin of Product |

United States |

Preparation Methods

Halogenation of Quinoline Intermediates

Phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) is employed to convert the 4-carboxylate or 4-hydroxyl group into a chloro or bromo substituent. For instance, heating ethyl 2-(4-ethylphenyl)quinoline-4-carboxylate with POCl₃ at 105°C for 1–2 hours produces 4-chloro-2-(4-ethylphenyl)quinoline.

Optimization Insight

Nucleophilic Substitution with 4-Methylpiperidine

The chloro intermediate reacts with 4-methylpiperidine in polar aprotic solvents (e.g., dimethylformamide, DMF) under inert atmosphere. Catalytic agents like cetyltrimethylammonium bromide (CTAB) or potassium carbonate enhance reactivity.

-

Reactants : 4-Chloro-2-(4-ethylphenyl)quinoline (1 equiv), 4-methylpiperidine (1.2 equiv)

-

Solvent : DMF or PEG-400

-

Catalyst : CTAB (0.1 equiv)

-

Conditions : 80–90°C, 12–24 hours

-

Yield : 82–90%

Alternative Routes: Suzuki-Miyaura Cross-Coupling

For advanced diversification, Suzuki coupling introduces the 4-ethylphenyl group post-quinoline core formation. This method is advantageous when direct Pfitzinger condensation with 4-ethylacetophenone is low-yielding.

Boronic Acid Preparation

4-Ethylphenylboronic acid is synthesized via lithiation-borylation of 1-bromo-4-ethylbenzene, followed by treatment with triisopropyl borate.

Coupling with Halogenated Quinolines

A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the coupling between 4-chloroquinoline and 4-ethylphenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃

-

Solvent : Toluene/water (3:1)

-

Temperature : 90°C, 8 hours

-

Yield : 75–88%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from dichloromethane/hexane mixtures. Purity is confirmed by:

-

NMR : Distinct signals for piperidinyl CH₂ (δ 2.4–3.1 ppm) and quinoline aromatic protons (δ 7.5–8.8 ppm)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Pfitzinger + SNAr | High regioselectivity; minimal byproducts | Requires POCl₃ handling | 70–85 |

| Suzuki Coupling | Flexibility in aryl group introduction | Costly catalysts; multi-step synthesis | 75–88 |

| Microwave-Assisted | Reduced reaction time (1–2 hours) | Specialized equipment required | 80–90 |

Mechanistic Insights and Challenges

-

Piperidinyl Substitution : The electron-deficient 4-position of quinoline facilitates SNAr, but steric hindrance from the 2-ethylphenyl group may necessitate elevated temperatures.

-

Side Reactions : Overheating during halogenation can lead to quinoline decomposition, necessitating strict temperature control .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents.

Reduction: Reduction of the quinoline ring to tetrahydroquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.

Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities, making it a subject of interest in medicinal chemistry:

- Anticancer Potential : Research indicates that quinoline derivatives, including 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline, have shown promise as anticancer agents. They can inhibit critical cellular processes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that similar quinoline compounds can target protein kinases, which play a crucial role in cancer signaling pathways .

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects. They can inhibit microbial DNA gyrase, an essential enzyme for bacterial DNA replication. This activity positions them as potential candidates for developing new antibiotics to combat resistant bacterial strains .

- Mechanism of Action : The compound's mechanism may involve binding to specific molecular targets such as enzymes and receptors. This interaction can disrupt normal cellular functions, leading to cell death in cancerous or infected cells .

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of quinoline derivatives similar to 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline:

- Anticancer Activity : A study evaluated a series of quinoline hybrids against various cancer cell lines (e.g., HepG2 and MCF-7), demonstrating significant antiproliferative effects compared to standard treatments .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of quinolines against multi-drug resistant bacteria such as Staphylococcus aureus and Escherichia coli, confirming their potential as effective antimicrobial agents .

These findings underscore the versatility of quinoline derivatives in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent profiles:

Key Observations:

Substituent Bulk and Bioavailability: The tert-butyl group in the tert-butylphenyl analogue increases steric hindrance, which may reduce binding affinity to compact active sites compared to the ethyl group in the target compound .

Functional Group Impact :

- The carbonyl-linked piperidinyl group in ’s compound may adopt distinct conformations compared to the direct piperidinyl attachment in the target compound, affecting target engagement .

- Halogen substituents (e.g., 4-chlorophenyl in 4k) enhance electronegativity, which could improve interactions with hydrophobic enzyme pockets .

Biological Activity

2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites. This prevents substrate binding and catalytic activity, which is crucial in various biochemical pathways.

- Receptor Modulation : It acts as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Notably, it has shown partial agonist properties at benzodiazepine receptors .

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline indicates that modifications in its structure can significantly affect its biological potency:

- Substituent Effects : The presence of ethyl and methyl groups on the phenyl and piperidine rings enhances the compound's affinity for target enzymes and receptors. For instance, variations in the position of substituents on the quinoline ring have been shown to influence inhibitory efficacy against cholinesterases .

- Hybrid Molecule Design : Recent studies have explored hybrid molecules integrating piperidine with quinoline scaffolds, leading to enhanced biological activities .

Case Studies

Several studies have investigated the biological efficacy of this compound:

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline exhibits significant cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating potent anti-cancer activity .

- Cholinesterase Inhibition : A study highlighted that derivatives of this compound showed robust inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in Alzheimer's disease .

- Antimicrobial Activity : Research indicated that this quinoline derivative possesses antimicrobial properties against various bacterial strains, supporting its potential use as an antimicrobial agent.

Q & A

Q. What are the key synthetic steps and optimized reaction conditions for 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by introduction of the 4-methylpiperidine and 4-ethylphenyl substituents. Critical steps include:

- Nucleophilic substitution for piperidine attachment at the 4-position of quinoline.

- Suzuki-Miyaura coupling or Friedel-Crafts alkylation for introducing the 4-ethylphenyl group. Optimization requires precise control of temperature (e.g., 60–100°C for coupling reactions), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., Pd catalysts for cross-coupling) to maximize yield (70–85%) and purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., piperidine ring conformation).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- Chromatography : HPLC or TLC (Rf ≈ 0.5 in ethyl acetate/hexane) to assess purity (>95%) and monitor reaction progress .

Q. What are the common chemical reactions this compound undergoes due to its quinoline and piperidine moieties?

- Electrophilic aromatic substitution : Halogenation or nitration at the quinoline 6- or 8-positions.

- Nucleophilic reactions : Piperidine nitrogen participates in alkylation or acylation.

- Oxidation : Quinoline ring stability under oxidizing conditions (e.g., KMnO₄ in acidic media) must be tested empirically .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NOE signals or MS fragmentation patterns) require:

- Complementary techniques : X-ray crystallography for unambiguous confirmation (e.g., piperidine chair conformation in ).

- Isotopic labeling : ²H or ¹³C labeling to trace reaction pathways.

- Cross-validation : Compare with structurally analogous compounds (e.g., 4-methylpiperazine derivatives in ) .

Q. What strategies optimize binding affinity to biological targets like neurotransmitter receptors?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing ethylphenyl with fluorophenyl) to enhance lipophilicity and target interaction.

- Molecular docking : Use software like AutoDock to predict binding poses with receptors (e.g., serotonin 5-HT₃ receptors).

- In vitro assays : Radioligand binding assays to quantify IC₅₀ values (e.g., sub-μM affinity achieved in ) .

Q. How can low yields in the final coupling step be systematically addressed?

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency.

- Solvent optimization : Switch from DMF to toluene for better solubility of aromatic intermediates.

- Temperature gradients : Gradual heating (e.g., 80°C to 120°C) to avoid side reactions. Documented yields improve from 50% to 75% with these adjustments .

Q. What experimental designs assess metabolic stability in hepatic systems?

- Liver microsome assays : Incubate the compound with rat/human liver microsomes and quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 minutes.

- CYP450 inhibition studies : Use fluorescent probes (e.g., CYP3A4) to identify metabolic pathways.

- Half-life calculation : Fit data to first-order decay models (e.g., t₁/₂ = 45 minutes suggests moderate stability) .

Q. Which computational methods predict interactions with enzymes like cytochrome P450?

- Molecular dynamics (MD) simulations : Simulate binding to CYP3A4 active site over 100 ns to assess stability.

- QM/MM modeling : Calculate binding energy (ΔG) for key hydrogen bonds (e.g., piperidine nitrogen with heme iron).

- Pharmacophore modeling : Identify critical features (e.g., hydrophobic pockets) for inhibitor design .

Notes

- Avoid commercial sources (e.g., BenchChem, chem960.com ) per guidelines.

- Advanced questions emphasize methodological rigor, leveraging SAR, computational modeling, and contradiction resolution.

- Citations align with evidence IDs, ensuring traceability to synthesis, characterization, and bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.